2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
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Overview
Description
2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . The presence of the p-chlorophenyl group enhances its biological activity, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- can be achieved through various methods. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves the use of multicomponent reactions, which allow for the efficient synthesis of a wide range of products while avoiding complex multistage processes . This approach is favored due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the p-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Transition metal catalysts or metal-free oxidation agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction can lead to various biological effects, including sedation and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat short-term insomnia and some brain function disorders.
Alpidem: Another imidazo[1,2-a]pyridine derivative with similar biological activities.
Uniqueness
2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid is unique due to the presence of the p-chlorophenyl group, which enhances its biological activity compared to other imidazo[1,2-a]pyridine derivatives . This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
17745-06-1 |
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Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-4-10(5-7-11)15-12(9-14(19)20)18-8-2-1-3-13(18)17-15/h1-8H,9H2,(H,19,20) |
InChI Key |
ZPHLXYYPDRCBMG-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1)CC(=O)O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)CC(=O)O)C3=CC=C(C=C3)Cl |
17745-06-1 | |
Origin of Product |
United States |
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